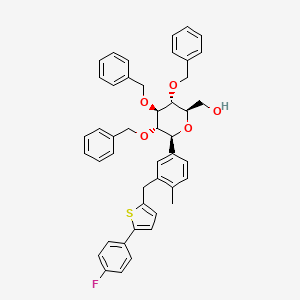![molecular formula C19H19N7O5 B13851432 3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminopyrimidine moiety, a methoxy group, and a dihydroimidazoquinazoline ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid involves multiple steps, starting from readily available starting materials. One common approach involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine, without using any solvent or catalyst . This reaction is typically carried out at elevated temperatures (80-90°C) and monitored by thin-layer chromatography (TLC) using hexane and ethyl acetate as the solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aminopyrimidine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Triethylamine (TEA) and various electrophiles are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
科学的研究の応用
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid involves its interaction with specific molecular targets and pathways. For example, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the breakdown of glucuronides . This inhibition can have therapeutic effects in conditions where β-glucuronidase activity is elevated.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine-5-carboxylic Acid: A simpler analog with similar biological activity.
2-Amino-4,6-dichloropyrimidine: Used as a starting material in the synthesis of various derivatives.
2-Amino-4,6-diphenylpyrimidine: Another derivative with potential pharmacological applications.
Uniqueness
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid is unique due to its complex structure, which combines multiple functional groups and ring systems
特性
分子式 |
C19H19N7O5 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
3-[[5-(2-aminopyrimidine-5-carbonyl)imino-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-8-yl]oxy]propanoic acid |
InChI |
InChI=1S/C19H19N7O5/c1-30-15-12(31-7-4-13(27)28)3-2-11-14(15)24-19(26-6-5-21-16(11)26)25-17(29)10-8-22-18(20)23-9-10/h2-3,8-9,21H,4-7H2,1H3,(H,27,28)(H2,20,22,23) |
InChIキー |
RLYLBDVYXYJZQA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
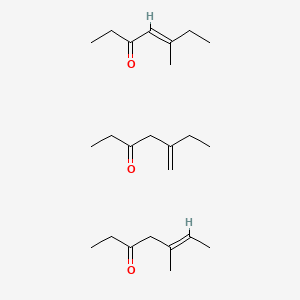
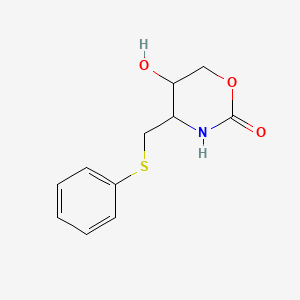
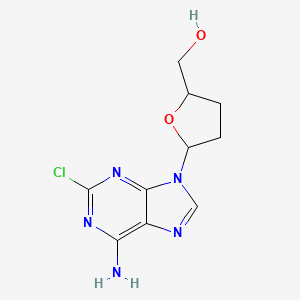
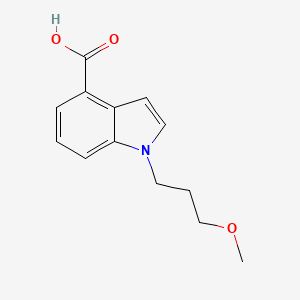
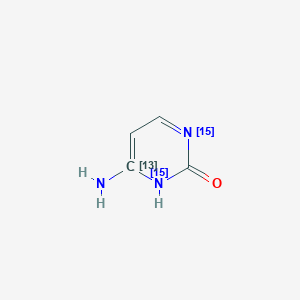
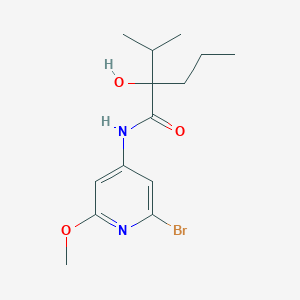

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)


![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
